molecular formula C7H4Cl2F2 B2628370 1,2-Dichloro-3-(difluoromethyl)benzene CAS No. 1214372-65-2

1,2-Dichloro-3-(difluoromethyl)benzene

Cat. No.: B2628370
CAS No.: 1214372-65-2
M. Wt: 197.01
InChI Key: BJKFJTBURVTRAE-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-(difluoromethyl)benzene: is an organic compound characterized by the presence of two chlorine atoms and one difluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 3-(difluoromethyl)benzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride and is carried out in the presence of a catalyst like iron(III) chloride to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the difluoromethyl group can yield different fluorinated benzene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce benzoic acid derivatives.
  • Reduction reactions result in fluorinated benzene compounds.

Scientific Research Applications

Chemistry: 1,2-Dichloro-3-(difluoromethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions between halogenated benzenes and biological macromolecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-inflammatory and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-(difluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the difluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 1,2-Dichloro-4-(difluoromethyl)benzene
  • 1,3-Dichloro-5-(difluoromethyl)benzene

Comparison: 1,2-Dichloro-3-(difluoromethyl)benzene is unique due to the specific positioning of its chlorine and difluoromethyl groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of the substituents can affect the compound’s boiling point, solubility, and reactivity towards nucleophiles and electrophiles.

Properties

IUPAC Name

1,2-dichloro-3-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKFJTBURVTRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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